molecular formula C9H10F2O2 B8032818 4-Ethoxy-3,5-difluoro-2-methylphenol

4-Ethoxy-3,5-difluoro-2-methylphenol

Cat. No.: B8032818
M. Wt: 188.17 g/mol
InChI Key: OLPPHUZLBTZDQO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Ethoxy-3,5-difluoro-2-methylphenol can be achieved through several synthetic routes. One common method involves the ethoxylation of 3,5-difluoro-2-methylphenol using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-Ethoxy-3,5-difluoro-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents like sodium borohydride.

    Substitution: The fluorine atoms on the phenol ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Esterification: The phenolic hydroxyl group can react with carboxylic acids or acid chlorides to form esters.

Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions include quinones, hydroquinones, substituted phenols, and esters.

Scientific Research Applications

4-Ethoxy-3,5-difluoro-2-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3,5-difluoro-2-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The difluoro substituents can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes. These interactions can modulate signaling pathways and metabolic processes, leading to specific biological effects .

Comparison with Similar Compounds

4-Ethoxy-3,5-difluoro-2-methylphenol can be compared with other similar compounds, such as:

The presence of both ethoxy and difluoro substituents in this compound makes it unique, providing a balance of hydrophilic and lipophilic properties that can be advantageous in various applications.

Properties

IUPAC Name

4-ethoxy-3,5-difluoro-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-3-13-9-6(10)4-7(12)5(2)8(9)11/h4,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPPHUZLBTZDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1F)C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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